An In-depth Technical Guide to the Physical Properties of trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid
An In-depth Technical Guide to the Physical Properties of trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid, a key intermediate in the synthesis of various pharmacologically active compounds. This document details its physicochemical characteristics, outlines the experimental protocols for their determination, and illustrates its synthetic pathway.
Core Physical and Chemical Properties
trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid, also known as Z-trans-4-aminocyclohexanecarboxylic acid, is a white crystalline solid at room temperature. Its structure consists of a cyclohexane ring with a carboxylic acid group and a carbobenzoxy-protected amine group in a trans configuration. This specific stereochemistry is often crucial for its application in drug synthesis, where it serves as a conformationally constrained building block.[1][2][3]
Quantitative Physicochemical Data
The key physical and chemical properties of the compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| IUPAC Name | trans-4-(Benzyloxycarbonylamino)cyclohexane-1-carboxylic acid | TCI Chemicals |
| CAS Number | 34771-04-5 | Echemi |
| Molecular Formula | C₁₅H₁₉NO₄ | Echemi |
| Molecular Weight | 277.32 g/mol | Echemi |
| Melting Point | 217 °C | Echemi |
| Boiling Point | 484.7 ± 44.0 °C (Predicted) | Echemi |
| Density | 1.22 ± 0.1 g/cm³ (Predicted) | Echemi |
| Acidity (pKa) | 4.75 ± 0.10 (Predicted) | Echemi |
| Flash Point | 246.9 °C | Echemi |
| Refractive Index | 1.565 (Predicted) | Echemi |
| Polar Surface Area (PSA) | 75.63 Ų | Echemi |
| LogP (XLogP3) | 2.95 | Echemi |
| Solubility | Soluble in methanol and chloroform. Sparingly soluble in water. | Inferred from structure |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the title compound and the determination of its key physical properties.
Synthesis of trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid
The synthesis is a multi-step process that begins with the reduction of p-aminobenzoic acid, followed by isomer separation and subsequent protection of the amino group.
Step 1: Catalytic Hydrogenation of p-Aminobenzoic Acid This step produces a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid.[4]
-
Apparatus: A high-pressure autoclave.
-
Reagents: p-Aminobenzoic acid, 5% Ruthenium on Carbon (Ru/C) catalyst, 10% aqueous Sodium Hydroxide (NaOH).
-
Procedure:
-
Combine p-aminobenzoic acid (1 eq.), 5% Ru/C (0.25 eq. by weight), and a 10% aqueous solution of NaOH in an autoclave.[2][4]
-
Seal the autoclave and purge with hydrogen gas.
-
Pressurize the vessel to 15 bar with hydrogen.
-
Heat the mixture to 100 °C while stirring vigorously.
-
Maintain these conditions for approximately 20 hours, monitoring the reaction completion via Thin Layer Chromatography (TLC).[4]
-
After completion, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
The resulting product is a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid, typically in a ratio favoring the trans isomer.[2]
-
Step 2: Isomer Separation (Fractional Recrystallization) The trans isomer is separated from the cis/trans mixture.
-
Procedure: The separation can be achieved by methods such as fractional recrystallization from a suitable solvent system (e.g., water/ethanol), exploiting the different solubilities of the cis and trans isomers.[5] Alternatively, selective esterification or protection strategies can be employed to isolate the pure trans product.[2]
Step 3: Carbobenzoxy (Cbz) Group Protection The isolated trans-4-aminocyclohexanecarboxylic acid is reacted with benzyl chloroformate to yield the final product.[5]
-
Apparatus: A round-bottom flask with a magnetic stirrer, addition funnel, and pH meter.
-
Reagents: trans-4-aminocyclohexanecarboxylic acid, Benzyl Chloroformate (Cbz-Cl), a base (e.g., Sodium Hydroxide), and a solvent (e.g., water, ethanol).[5]
-
Procedure:
-
Dissolve trans-4-aminocyclohexanecarboxylic acid in an aqueous solution of NaOH in the reaction flask, cooling the mixture in an ice bath (0-5 °C).
-
Slowly add benzyl chloroformate (Cbz-Cl) dropwise via the addition funnel.
-
Monitor the pH of the reaction and maintain it in the alkaline range (pH 9-10) by concurrently adding a solution of NaOH.
-
Stir the reaction mixture at a low temperature for several hours until the reaction is complete (monitored by TLC).
-
Once complete, acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.
-
Filter the resulting white solid, wash with cold water, and dry under a vacuum to yield pure trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid.
-
Melting Point Determination
The melting point is a critical indicator of purity.
-
Apparatus: A melting point apparatus (e.g., Mel-Temp or Thiele tube) and glass capillary tubes.[6]
-
Procedure:
-
Place a small amount of the dry, crystalline compound into a capillary tube and pack it down to a height of 1-2 mm.[6][7]
-
Place the capillary tube into the heating block of the melting point apparatus.[6]
-
Heat the block rapidly to a temperature about 15-20 °C below the expected melting point (217 °C).
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.[6]
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).
-
The melting point is reported as the range T1-T2. A sharp melting point range (0.5-1.0 °C) is indicative of a pure compound.
-
pKa Determination by Potentiometric Titration
This protocol determines the acidity of the carboxylic acid group.
-
Apparatus: A calibrated pH meter with an electrode, a magnetic stirrer, and a burette.
-
Reagents: A precisely weighed sample of the compound, a standardized solution of a strong base (e.g., 0.1 M NaOH), and a suitable solvent (e.g., a water-ethanol mixture to ensure solubility).
-
Procedure:
-
Dissolve a known amount of the compound in a measured volume of the chosen solvent system in a beaker.
-
Place the beaker on a magnetic stirrer and immerse the pH electrode.
-
Record the initial pH of the solution.
-
Add the standardized NaOH solution from the burette in small, precise increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.[8]
-
Continue the titration well past the equivalence point (the point of the steepest pH change).
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the volume of NaOH at the equivalence point (Veq).
-
The pH of the solution at half the equivalence point volume (Veq/2) is equal to the pKa of the acid.[9]
-
Mandatory Visualizations
The following diagram illustrates the synthetic workflow for producing trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid from a common starting material.
Caption: Synthetic workflow for trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic acid.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 5. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]
- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 7. byjus.com [byjus.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. pubs.acs.org [pubs.acs.org]
